

MC2392 Profile and Proposed Mechanism

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Compound Focus: MC2392

Cat. No.: S548548

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MC2392 is a novel hybrid retinoid-HDAC (histone deacetylase) inhibitor, created by fusing all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].

Its key characteristics and proposed mechanism of action are summarized in the table below:

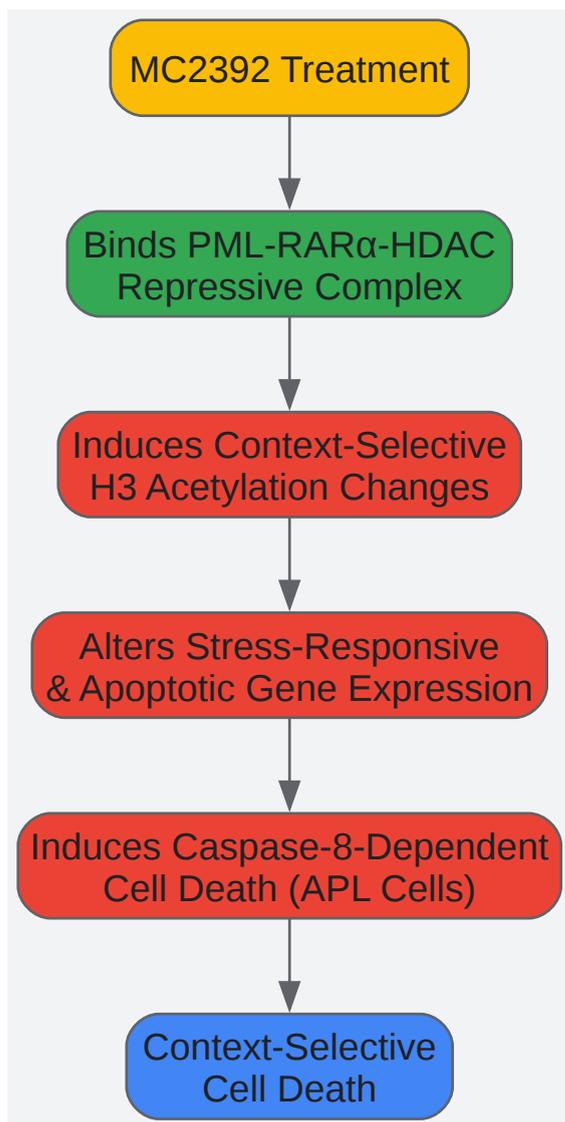
Feature	Description
Molecular Type	Hybrid retinoid-HDAC inhibitor [1] [2]
Target	PML-RAR α -HDAC repressive complex (context-selective) [1] [2]
Reported ATRA-like Activity	Weak [1] [2]
Reported HDACi Activity	Essentially none (in vitro/in vivo) [1] [2]
Key Biological Effect	Rapid, massive, caspase-8-dependent cell death in PML-RAR α -expressing cells (e.g., NB4 APL cells) [1] [2]

The compound is described as a **proof-of-concept for context-dependent targeted therapy** [1] [2]. It was designed to exploit the physical proximity of the RAR α and HDAC proteins within the repressive PML-RAR α complex found in Acute Promyelocytic Leukemia (APL). **MC2392** is proposed to bind to the RAR α moiety and selectively inhibit the HDACs resident in this specific complex, leading to targeted epigenetic

changes and cell death in APL cells, while showing little effect on solid tumors or leukemic cells that do not express PML-RAR α [1] [2].

Experimental Evidence and Workflow

The key experiments that established the context-selective activity of **MC2392** are outlined below. Please note that specific quantitative data on its potency relative to ATRA or MS-275 was not available in the search results.



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The foundational experimental data for **MC2392** comes from a 2014 study published in *Cancer Research* [1] [2]. The core methodologies included:

- **Genome-Wide Epigenetic Profiling:** Chromatin immunoprecipitation followed by sequencing (ChIP-seq) was used to analyze changes in histone H3 acetylation (H3K9K14ac) at PML-RAR α binding sites in NB4 APL cells after **MC2392** treatment [1] [2].
- **Transcriptomic Analysis:** RNA sequencing (RNA-seq) was performed on NB4 cells to identify changes in the expression of stress-responsive and apoptotic genes following **MC2392** exposure [1] [2].
- **Phenotypic Cell Death Assays:** Researchers measured cell death using assays that could detect caspase-8 activation, RIP1 induction, and ROS production to confirm the apoptotic pathway triggered by **MC2392** [1] [2].

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References

1. Context-selective death of acute myeloid leukemia cells triggered by... [pubmed.ncbi.nlm.nih.gov]
2. (PDF) Context-Selective Death of Acute Myeloid Leukemia Cells... [academia.edu]

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